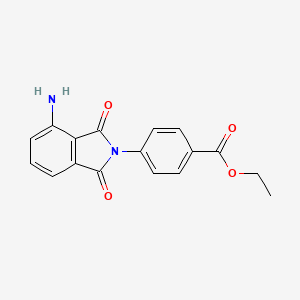
methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate
概要
説明
Methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate is a chemical compound with the molecular formula C16H12N2O4 This compound is characterized by the presence of an isoindoline-1,3-dione core, which is a common structural motif in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives.
科学的研究の応用
Methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism by which methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline-1,3-dione core. This interaction can modulate various biochemical pathways, leading to the observed biological activities .
類似化合物との比較
Similar Compounds
Methyl 5-amino-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate: This compound shares a similar isoindoline-1,3-dione core but differs in the substituent groups attached to the core.
Pomalidomide: Another compound with an isoindoline-1,3-dione core, known for its immunomodulatory and anticancer properties.
Uniqueness
Methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
methyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)9-5-7-10(8-6-9)18-14(19)11-3-2-4-12(17)13(11)15(18)20/h2-8H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISCPEJGDBPXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]octanamide](/img/structure/B3824566.png)

![3-phenyl-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]propanamide](/img/structure/B3824575.png)
![N-(2,2,2-TRICHLORO-1-{[(5-CHLOROPYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B3824582.png)
![2-(3-{[amino(imino)methyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3824583.png)
![2-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl-ethylamino]ethanol](/img/structure/B3824592.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B3824594.png)
![N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B3824598.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B3824620.png)
![2-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3824626.png)


![4-amino-2-[3-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3824666.png)
![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
